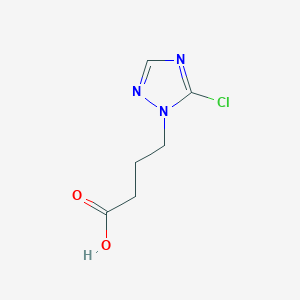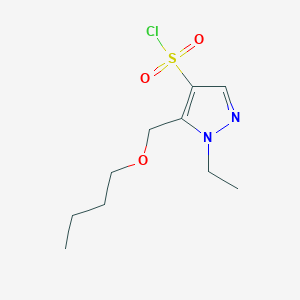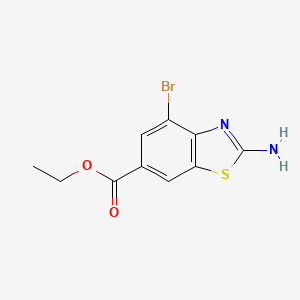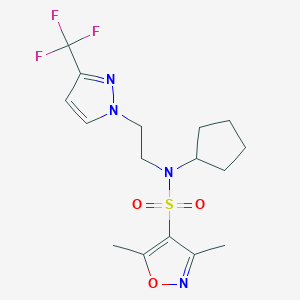
MAC glucuronide linker-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MAC glucuronide linker-1 is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains three polyethylene glycol (PEG) units and is designed to facilitate the targeted delivery of cytotoxic agents to cancer cells. The compound is known for its high purity and stability, making it a valuable tool in the development of targeted cancer therapies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MAC glucuronide linker-1 involves the incorporation of a PEG chain and a glucuronide moiety. The glucuronide portion is typically synthesized by reacting acetate-protected glucuronic acid methyl ester bromide with a suitable alcohol in the presence of a base such as silver(I) oxide . The PEG chain is then attached to the glucuronide moiety through a series of coupling reactions, often involving the use of activating agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the purification of intermediates and the final product using techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
MAC glucuronide linker-1 undergoes various chemical reactions, including:
Hydrolysis: The glucuronide moiety can be cleaved by β-glucuronidase enzymes, releasing the attached drug payload.
Coupling Reactions: The PEG chain can be further modified through coupling reactions with other functional groups, allowing for the attachment of different drug molecules.
Common Reagents and Conditions
Hydrolysis: Typically occurs under physiological conditions in the presence of β-glucuronidase.
Coupling Reactions: Often involve the use of DCC and NHS as activating agents, with reactions carried out in organic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
The primary product formed from the hydrolysis of this compound is the free drug payload, which is released at the target site. Coupling reactions can yield various drug conjugates depending on the functional groups attached to the PEG chain .
科学研究应用
MAC glucuronide linker-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
作用机制
The mechanism of action of MAC glucuronide linker-1 involves the enzymatic cleavage of the glucuronide moiety by β-glucuronidase. This enzyme is typically found in lysosomes within cells. Upon cleavage, the drug payload is released, allowing it to exert its cytotoxic effects on the target cells. The PEG chain enhances the solubility and stability of the conjugate, improving its pharmacokinetic properties .
相似化合物的比较
MAC glucuronide linker-1 is unique due to its cleavable glucuronide moiety and PEG chain, which provide stability and controlled release of the drug payload. Similar compounds include:
Valine-citrulline linkers: Another type of cleavable linker used in ADCs, but they rely on protease enzymes for cleavage.
Disulfide linkers: Cleaved by reducing agents within cells, offering a different mechanism of drug release.
Hydrazone linkers: Acid-cleavable linkers that release the drug payload in the acidic environment of lysosomes.
Each of these linkers has its own advantages and limitations, but this compound stands out for its stability and specific enzymatic cleavage mechanism, making it a valuable tool in targeted drug delivery .
属性
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]amino]-4-(2-methylsulfonylethylcarbamoyloxymethyl)phenoxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H47N3O17S/c1-23(46)58-35-36(59-24(2)47)38(60-25(3)48)40(62-37(35)39(50)55-5)61-33-16-15-26(21-56-41(51)43-17-18-63(6,53)54)19-32(33)44-34(49)20-45(4)42(52)57-22-31-29-13-9-7-11-27(29)28-12-8-10-14-30(28)31/h7-16,19,31,35-38,40H,17-18,20-22H2,1-6H3,(H,43,51)(H,44,49)/t35-,36-,37-,38+,40+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCMXFVQNGHVML-KWMSUFDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)NCCS(=O)(=O)C)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)NCCS(=O)(=O)C)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H47N3O17S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2781813.png)
![N-(4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2781815.png)
![N-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2781816.png)
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B2781817.png)
![Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B2781818.png)
![7-[(Phenylsulfonyl)amino]heptanoic acid](/img/structure/B2781827.png)
![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2781828.png)
![3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea](/img/structure/B2781830.png)



![2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide](/img/structure/B2781834.png)
